molecular formula C15H24O3 B12559367 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane CAS No. 142276-48-0

1,3,5-Tris[(ethenyloxy)methyl]cyclohexane

Cat. No.: B12559367
CAS No.: 142276-48-0
M. Wt: 252.35 g/mol
InChI Key: XBQBRZADLRPNRZ-UHFFFAOYSA-N
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Description

1,3,5-Tris[(ethenyloxy)methyl]cyclohexane: is an organic compound with the molecular formula C15H24O3 . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by ethenyloxy groups at the 1, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane can be synthesized through a multi-step process involving the reaction of cyclohexane with appropriate reagents to introduce the ethenyloxy groups. One common method involves the use of ethenyloxy -substituted reagents under controlled conditions to achieve the desired substitution at the 1, 3, and 5 positions of the cyclohexane ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethenyloxy -substituted cyclohexanones, while reduction can produce ethenyloxy -substituted cyclohexanes .

Scientific Research Applications

1,3,5-Tris[(ethenyloxy)methyl]cyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane involves its interaction with specific molecular targets and pathways. The ethenyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .

Comparison with Similar Compounds

  • 1,3,5-Tris[(methyloxy)methyl]cyclohexane
  • 1,3,5-Tris[(propyloxy)methyl]cyclohexane
  • 1,3,5-Tris[(butyloxy)methyl]cyclohexane

Comparison: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane is unique due to the presence of ethenyloxy groups, which impart distinct reactivity and properties compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable in specific applications where the ethenyloxy functionality is required .

Properties

CAS No.

142276-48-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

1,3,5-tris(ethenoxymethyl)cyclohexane

InChI

InChI=1S/C15H24O3/c1-4-16-10-13-7-14(11-17-5-2)9-15(8-13)12-18-6-3/h4-6,13-15H,1-3,7-12H2

InChI Key

XBQBRZADLRPNRZ-UHFFFAOYSA-N

Canonical SMILES

C=COCC1CC(CC(C1)COC=C)COC=C

Origin of Product

United States

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